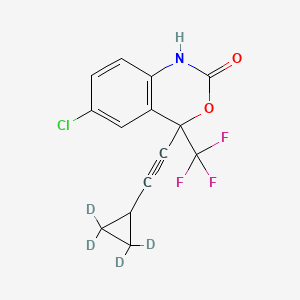
Valsartan Isopropyl-d7 Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valsartan isopropyl ester-d7 is a deuterated derivative of valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium atoms in valsartan isopropyl ester-d7 replace the hydrogen atoms in the isopropyl ester group, which can enhance the compound’s stability and metabolic profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of valsartan isopropyl ester-d7 typically involves the esterification of valsartan with deuterated isopropyl alcohol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this process include deuterated isopropyl alcohol, a catalyst such as sulfuric acid or hydrochloric acid, and a dehydrating agent like molecular sieves to remove water formed during the reaction.
Industrial Production Methods
Industrial production of valsartan isopropyl ester-d7 follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of valsartan to its deuterated ester form while minimizing side reactions and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Valsartan isopropyl ester-d7 undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Valsartan carboxylic acid-d7
Reduction: Valsartan alcohol-d7
Substitution: Various valsartan derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Valsartan isopropyl ester-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for the quantification of valsartan in biological samples.
Biology: Studied for its metabolic stability and pharmacokinetics compared to non-deuterated valsartan.
Medicine: Investigated for its potential to provide more consistent therapeutic effects with reduced side effects due to its enhanced stability.
Industry: Used in the development of new formulations and drug delivery systems to improve the bioavailability and efficacy of valsartan.
Mécanisme D'action
Valsartan isopropyl ester-d7 exerts its effects by blocking the angiotensin II receptor type 1, preventing angiotensin II from binding and exerting its hypertensive effects. This leads to vasodilation, reduced aldosterone secretion, and decreased blood pressure. The deuterium atoms in valsartan isopropyl ester-d7 may enhance the compound’s metabolic stability, leading to prolonged action and reduced frequency of administration.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valsartan: The non-deuterated form of valsartan isopropyl ester-d7.
Losartan: Another angiotensin II receptor antagonist used for similar therapeutic purposes.
Irbesartan: A compound with a similar mechanism of action but different chemical structure.
Uniqueness
Valsartan isopropyl ester-d7 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and reduce the formation of potentially harmful metabolites. This can lead to improved therapeutic outcomes and reduced side effects compared to non-deuterated valsartan and other similar compounds.
Propriétés
Formule moléculaire |
C27H35N5O3 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)/t25-/m0/s1/i4D3,5D3,19D |
Clé InChI |
XIZXKMBYUPSRFW-YKCRMNSISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)[C@H](C(C)C)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCCC |
SMILES canonique |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
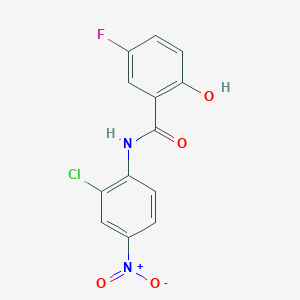
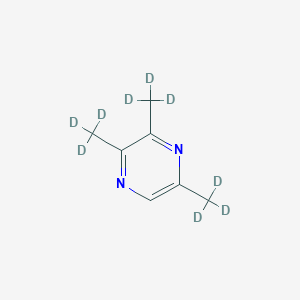
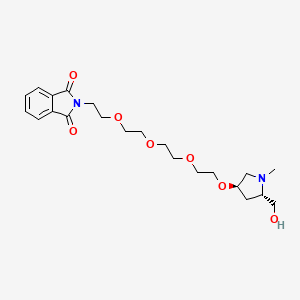
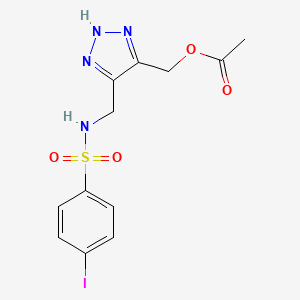
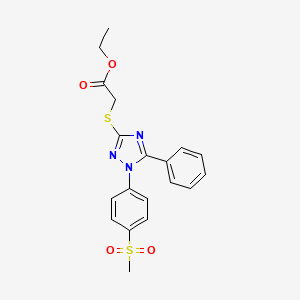
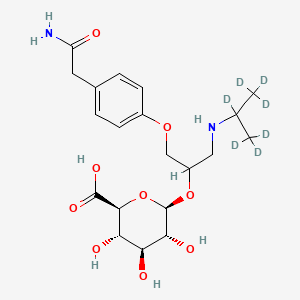


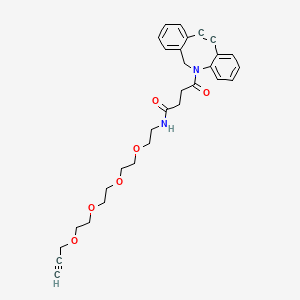

![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)

